N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine
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Overview
Description
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenylethenesulfonyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine typically involves the reaction of L-leucine with a phenylethenesulfonyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carbamate group can yield amine derivatives.
Substitution: The phenylethenesulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoylphenylalanine: Similar structure with a phenylalanine backbone instead of leucine.
N-Carbamoyl-Alanine: Contains an alanine backbone.
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine: Similar structure with a phenylalanine backbone.
Uniqueness
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine is unique due to its specific combination of the phenylethenesulfonyl group and the L-leucine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61299-03-4 |
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Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)pentanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-11(2)10-13(14(18)19)16-15(20)17-23(21,22)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1 |
InChI Key |
XIGOAXLTIXDDOX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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